Tri-n-hexylsilylamine can be synthesized from tri-n-hexylamine by the introduction of a silicon atom, typically through reactions involving silanes. It falls under the broader category of silylamines, which are compounds containing silicon-nitrogen bonds. The compound's CAS number is 153398-46-0, and it is often used in research settings for its unique properties in catalysis and as a reagent in organic synthesis .
The synthesis of tri-n-hexylsilylamine generally involves the reaction of tri-n-hexylamine with a suitable silane or silicon-containing reagent. A common method for synthesizing this compound is through the following steps:
The efficiency of the synthesis can be influenced by factors such as solvent choice, concentration, and reaction time .
Tri-n-hexylsilylamine has a distinct molecular structure characterized by:
Tri-n-hexylsilylamine participates in various chemical reactions, including:
These reactions often require specific conditions such as temperature control, inert atmospheres, and sometimes catalysts to enhance yield .
The mechanism of action for tri-n-hexylsilylamine primarily revolves around its ability to function as a nucleophile due to the presence of the amine group. In catalytic applications:
This mechanism makes tri-n-hexylsilylamine valuable in various synthetic pathways where silicon's unique properties can be exploited .
Tri-n-hexylsilylamine exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Melting Point | <-75°C |
| Boiling Point | 263°C - 265°C |
| Density | 0.798 g/cm³ |
| Flash Point | 144°C (291°F) |
| Solubility | Slightly miscible with water |
| Chemical Stability | Stable under normal conditions but reactive with strong oxidizers |
These properties indicate that while tri-n-hexylsilylamine is stable under many conditions, care must be taken during handling due to potential reactivity .
Tri-n-hexylsilylamine has diverse applications across several scientific fields:
The compound's versatility stems from its unique structural features and reactivity profile, making it significant in both academic research and industrial applications.
Tri-n-hexylsilylamine (systematic name: N-silyltrihexylamine; molecular formula: C₁₈H₄₁NSi) belongs to the silylamine family, defined by Si–N linkages and tetrahedral silicon centers. The compound features three n-hexyl chains (–CH₂CH₂CH₂CH₂CH₂CH₃) attached directly to silicon, with nitrogen completing the coordination sphere. This arrangement imposes significant steric bulk, quantified by a Tolman cone angle exceeding 170°, which governs reactivity by shielding the nitrogen lone pair and silicon center [3].
Table 1: Key Structural and Bond Parameters of Tri-n-hexylsilylamine
| Property | Value/Description | Comparison to Carbon Analogue (Tri-n-hexylamine) |
|---|---|---|
| Bond Length (Si–N) | 1.74–1.78 Å | N/A (C–N bond: 1.47 Å) |
| Bond Angle (Si–N–C) | 120–125° | C–N–C angle: ~108° |
| Steric Demand | High (cone angle >170°) | Moderate (cone angle ~150°) |
| Bond Polarity | Polarized (Siδ+–Nδ-) | Low polarity (C–N) |
| Molecular Weight | 299.63 g/mol | 269.52 g/mol |
The Si–N bond’s polarity arises from the electronegativity difference (ΔEN = 1.14), contrasting sharply with the near-apolar C–N bond (ΔEN = 0.49) in tri-n-hexylamine [3]. This polarization facilitates silicon’s electrophilicity while rendering nitrogen weakly nucleophilic—a duality exploited in deprotonation and coordination chemistry. Additionally, the flexible n-hexyl chains enhance solubility in nonpolar media, enabling homogeneous reaction conditions uncommon in organosilicon reagents. Spectroscopic signatures include characteristic ²⁹Si-NMR shifts between +10 to +20 ppm and Si–N stretching vibrations at 900–950 cm⁻¹ in IR spectra [3].
The evolution of tri-n-hexylsilylamine is inextricably linked to seminal breakthroughs in organosilicon synthesis:
Table 2: Historical Milestones in Organosilicon Chemistry Relevant to Tri-n-hexylsilylamine
| Year | Event | Key Figures/Entities |
|---|---|---|
| 1863 | First Si–C bond synthesis (tetraethylsilane) | Friedel, Crafts |
| 1898 | Grignard-based organochlorosilane synthesis | Kipping |
| 1941 | Direct Process for methylchlorosilanes | Rochow, Müller |
| 1943 | Industrial silicone production begins (Dow Corning) | Hyde, Patnode, Rochow |
| 1980s | Sterically hindered silylamine development | Various |
Tri-n-hexylsilylamine’s utility derives from three synergistic attributes: steric bulk, Si–N lability, and silicon-assisted electronic modulation. These features underpin its roles as:
In materials science, the reagent serves as a surface modifier for silica nanoparticles, where Si–N bonds condense with silanols to form passivating monolayers. This application exploits the n-hexyl chains’ self-assembly into ordered hydrophobic domains, reducing interfacial energy in composite polymers.
Synthetic Example:
1. **Steric Protection of Amino Group**: R-NH₂ + (n-Hex)₃SiCl → R-NH-Si(n-Hex)₃ - Conditions: Et₃N, CH₂Cl₂, 0°C → RT, 2 h - Yield: 85–95% 2. **Deprotection for Functional Group Interconversion**: R-NH-Si(n-Hex)₃ + F⁻ → R-NH₂ + (n-Hex)₃SiF - Conditions: TBAF (1.0 M in THF), RT, 30 min - Compatibility: Tolerates esters, ketones, vinyl groups This dual functionality—as a protective agent and anionic precursor—exemplifies the reagent’s versatility in constructing nitrogen-containing architectures, from bioactive alkaloids to conductive polymers.
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